

Physiological functions of the tachykinin system

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An In-depth Technical Guide to the Physiological Functions of the Tachykinin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tachykinins are a family of structurally related neuropeptides that play a crucial role in a vast array of physiological and pathophysiological processes.^{[1][2]} This technical guide provides a comprehensive overview of the tachykinin system, including its ligands, receptors, and signaling pathways. It delves into the system's multifaceted functions across various biological systems, such as the nervous, gastrointestinal, respiratory, and immune systems.^[1] ^[2] Furthermore, this document details common experimental protocols for studying the tachykinin system, presents quantitative data for ligand-receptor interactions, and discusses the therapeutic implications of targeting this system in drug development.

Introduction to the Tachykinin System

The tachykinin family, named for its ability to induce rapid contractions in smooth muscle tissue, comprises several peptides that share a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂.^{[2][3]} The most extensively studied mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).^{[2][3]} These peptides are derived from the alternate processing of three precursor genes: TAC1 (protachykinin-A), TAC3 (protachykinin-B), and TAC4 (protachykinin-C).^{[2][4][5]} Tachykinins exert their biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.^{[1][3]} While each peptide has a preferred receptor, a degree of cross-reactivity exists.^{[3][6]} The widespread distribution of tachykinins and their

receptors throughout the central and peripheral nervous systems, as well as in non-neuronal cells like immune and endothelial cells, underscores their importance in regulating a diverse range of bodily functions and disease states.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Tachykinin Ligands and Receptors

The primary tachykinin peptides and their corresponding receptors are fundamental components of this signaling system. SP and NKA are produced from the same TAC1 gene transcript, while NKB is encoded by the TAC3 gene.[\[3\]](#) The TAC4 gene gives rise to hemokinins and endokinins.[\[4\]](#)

Peptide	Precursor Gene	Preferred Receptor	Amino Acid Sequence (Human)
Substance P (SP)	TAC1	NK1	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH ₂
Neurokinin A (NKA)	TAC1	NK2	His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH ₂
Neurokinin B (NKB)	TAC3	NK3	Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH ₂
Hemokinin-1 (HK-1)	TAC4	NK1	Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH ₂

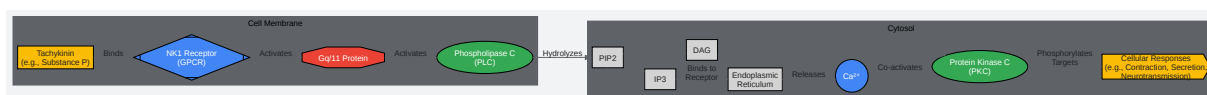
Intracellular Signaling Pathways

Tachykinin receptors are members of the rhodopsin-like GPCR family, characterized by seven transmembrane domains.[\[3\]](#) Their activation initiates a cascade of intracellular events, primarily through coupling to Gq/11 proteins.

Primary Signaling Pathway (Gq/11):

- **Ligand Binding:** A tachykinin peptide binds to its cognate receptor.
- **G Protein Activation:** The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α -subunit of the associated Gq/11 protein.
- **Phospholipase C (PLC) Activation:** The activated G α q subunit stimulates phospholipase C.
- **Second Messenger Production:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3]
- **Calcium Mobilization:** IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[3]
- **Protein Kinase C (PKC) Activation:** Elevated intracellular Ca²⁺ and DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

Tachykinin receptors can also couple to other signaling pathways, including the activation of adenylyl cyclase, leading to cAMP formation, and the activation of mitogen-activated protein kinase (MAPK) cascades, which are involved in cellular proliferation and inflammation.[3][7]



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Caption: Tachykinin Receptor Signaling Pathway.

Physiological Functions of the Tachykinin System

Tachykinins are pleiotropic regulators involved in a wide spectrum of physiological activities.[\[1\]](#)
[\[2\]](#)

Central Nervous System (CNS)

In the CNS, tachykinins act as neurotransmitters and neuromodulators.[\[3\]](#)

- **Pain and Nociception:** Substance P is a key mediator in the transmission of pain signals from the periphery to the spinal cord and higher brain centers.[\[8\]](#)[\[9\]](#)
- **Emesis:** The NK1 receptor, densely expressed in brainstem areas controlling the vomit reflex, is a critical component in the emetic pathway.[\[1\]](#) This has led to the successful development of NK1 receptor antagonists for chemotherapy-induced nausea and vomiting.
[\[3\]](#)
- **Mood and Behavior:** The tachykinin system is implicated in the regulation of stress, anxiety, and depression, although the therapeutic potential of antagonists for these conditions remains under investigation.[\[1\]](#)[\[5\]](#)
- **Neuroinflammation:** Substance P can activate glial cells (astrocytes and microglia), promoting the release of pro-inflammatory cytokines and contributing to inflammatory processes within the CNS.[\[10\]](#)[\[11\]](#)

Peripheral Nervous System and Neurogenic Inflammation

Tachykinins, particularly Substance P, are primary mediators of neurogenic inflammation, an inflammatory response initiated by the release of neuropeptides from sensory nerve endings.[\[7\]](#)

- **Vasodilation and Plasma Extravasation:** SP potently increases vascular permeability, leading to plasma leakage from post-capillary venules and subsequent tissue edema.[\[7\]](#)
- **Immune Cell Modulation:** Tachykinins can modulate the activity of various immune cells, further amplifying the inflammatory cascade.

Gastrointestinal (GI) Tract

The GI tract is a major site of tachykinin expression and function.[\[2\]](#)[\[8\]](#)

- **Motility:** Tachykinins are powerful excitatory neurotransmitters in the enteric nervous system, stimulating smooth muscle contraction and regulating peristalsis.[8][12] NK1, NK2, and NK3 receptors are all involved, acting on muscle cells, interstitial cells of Cajal, and enteric neurons.[8][9]
- **Secretion:** They stimulate the secretion of fluid and electrolytes from the intestinal epithelium.[8][13]
- **Inflammation:** The tachykinin system is upregulated in inflammatory bowel disease (IBD) and contributes to its pathophysiology.[13]

Respiratory System

In the airways, tachykinins are released from sensory nerve fibers and contribute to:

- **Smooth Muscle Contraction (Bronchoconstriction)**[1]
- **Epithelial Secretion and Mucus Production**[1]
- **Vasodilation and Plasma Extravasation** These effects implicate the tachykinin system in the pathology of inflammatory airway diseases such as asthma.[1]

Other Systems

Tachykinins also participate in physiological processes in the urogenital and dermal systems, including the regulation of bladder contractility and skin inflammation.[1][2]

Quantitative Data: Receptor Binding and Functional Potency

The affinity of tachykinin peptides for their receptors and their functional potency can be quantified through various assays. The data presented below are compiled from multiple sources and may vary depending on the specific tissue, cell line, and experimental conditions used.

Table 1: Tachykinin Receptor Binding Affinities (K_i, nM)

Ligand	Human NK1 Receptor	Human NK2 Receptor	Human NK3 Receptor
Substance P	~0.1 - 1.0	>1000	>1000
Neurokinin A	~10 - 50	~1.0 - 10	>1000
Neurokinin B	>1000	>1000	~1.0 - 10
Senktide (NK3 Agonist)	>10000	>10000	~1.0 - 5.0
Aprepitant (NK1 Antagonist)	~0.1 - 0.5	>10000	>10000

Data are approximate values collated from pharmacological literature.

Table 2: Tachykinin Receptor Functional Potency (EC50, nM) in Calcium Mobilization Assays

Ligand	Human NK1 Receptor	Human NK2 Receptor	Human NK3 Receptor
Substance P	~0.5 - 5.0	~1000	>1000
Neurokinin A	~20 - 100	~2.0 - 20	>1000
Neurokinin B	>1000	>1000	~0.5 - 5.0

Data are representative values from cell-based functional assays.^[6]

Experimental Protocols

Studying the tachykinin system involves a range of in vitro and in vivo techniques to characterize ligand-receptor interactions and physiological effects.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (K_d) and density (B_{max}) of a ligand for a specific tachykinin receptor.

Methodology:

- **Membrane Preparation:** Homogenize tissues or cultured cells known to express the target receptor (e.g., CHO or HEK293 cells stably transfected with the receptor gene). Isolate the cell membrane fraction by differential centrifugation.
- **Incubation:** Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled tachykinin ligand (e.g., [3 H]Substance P for NK1R) in a suitable buffer.
- **Competition:** To determine the affinity of an unlabeled compound (competitor), incubate membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled compound.
- **Separation:** Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity trapped on the filters using liquid scintillation counting.
- **Data Analysis:** Analyze saturation binding data using Scatchard analysis to determine K_d and B_{max} . Analyze competition binding data using non-linear regression to calculate the inhibitory constant (K_i).

Functional Assay: Intracellular Calcium Mobilization

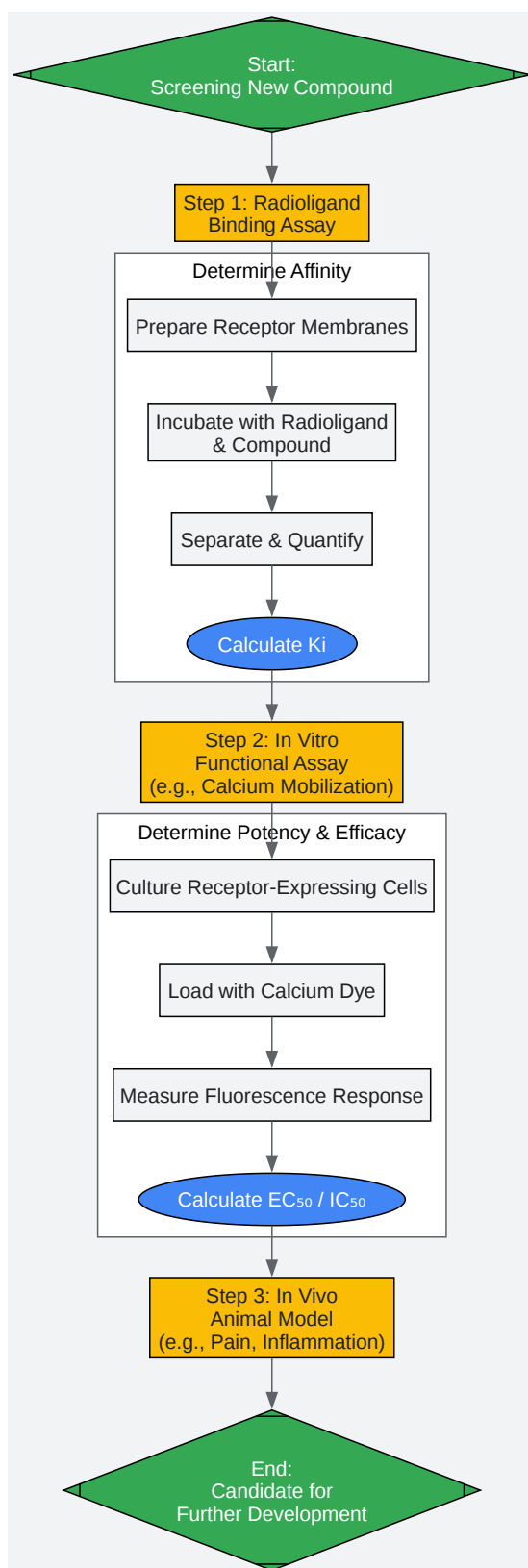
Objective: To measure the functional potency (EC_{50}) of an agonist or antagonist at a tachykinin receptor.^[14]

Methodology:

- **Cell Culture:** Culture cells endogenously or recombinantly expressing the tachykinin receptor of interest (e.g., U373 MG astrocytoma cells for NK1R) in multi-well plates.
- **Dye Loading:** Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) which exhibits an increase in fluorescence intensity upon binding to Ca^{2+} .
- **Compound Addition:** Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of the test compound (agonist) and measure the

change in fluorescence over time. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist.

- **Data Analysis:** Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response). For antagonists, the IC50 can be determined and converted to a functional inhibitory constant (Kb).



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Caption: Experimental Workflow for Compound Screening.

Therapeutic Applications and Drug Development

The integral role of tachykinins in various disease processes has made their receptors attractive targets for drug development.^[1]

- **Success in Antiemetics:** The most significant clinical success has been the development of NK1 receptor antagonists, such as aprepitant and fosaprepitant.^[3] These drugs are now standard of care for preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).^[1]
- **Challenges and Opportunities:** Despite potent and selective antagonists being developed for all three receptor types, their success in other therapeutic areas has been limited.^[1]
 - **Pain and Depression:** Numerous clinical trials of NK1 receptor antagonists for treating pain and major depressive disorder have failed to show sufficient efficacy, despite promising preclinical data.^[1]
 - **Asthma and IBS:** Similarly, NK2 and dual NK1/NK2 antagonists have shown mixed results in treating asthma and irritable bowel syndrome.^[3]

The discrepancy between preclinical efficacy and clinical outcomes highlights the complexity of the tachykinin system and the need for a more profound understanding of its role in human diseases to guide future drug development efforts.^[1]

Conclusion

The tachykinin system, with its principal mediators Substance P, NKA, and NKB acting through NK1, NK2, and NK3 receptors, is a fundamental and pleiotropic signaling network. It is critically involved in regulating physiological functions ranging from neurotransmission and smooth muscle contractility to inflammation and immune responses. While the therapeutic targeting of this system has yielded a landmark success in the management of emesis, its full potential in other pathologies remains to be unlocked. Future research focusing on receptor signaling nuances, tissue-specific functions, and the design of more predictive experimental models will be crucial for harnessing the therapeutic promise of modulating the tachykinin system.

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